5-Aminopyrrolidin-2-one

Peptidomimetics Chiral Synthesis Retro-Inverso Peptides

5-Aminopyrrolidin-2-one (CAS 76284-18-9) is a gamma-lactam featuring a primary amine at the stereogenic C5 position on a pyrrolidin-2-one core. Its established importance in scientific procurement stems from its role as a chiral building block for complex organic molecules, particularly retro-inverso peptides.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 76284-18-9
Cat. No. B1626323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrrolidin-2-one
CAS76284-18-9
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1N
InChIInChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)
InChIKeyURKYFRSLKUNMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Aminopyrrolidin-2-one (CAS 76284-18-9) for Chiral Synthesis and Peptidomimetic Research


5-Aminopyrrolidin-2-one (CAS 76284-18-9) is a gamma-lactam featuring a primary amine at the stereogenic C5 position on a pyrrolidin-2-one core [1]. Its established importance in scientific procurement stems from its role as a chiral building block for complex organic molecules, particularly retro-inverso peptides . Fundamental properties include a molecular weight of 100.12 g/mol, a melting point of 103-105 °C (with decomposition), and a molecular formula of C4H8N2O .

Why Unsubstituted Pyrrolidin-2-one or Positional Isomers Cannot Substitute 5-Aminopyrrolidin-2-one in Research


Simple in-class substitution fails because the unique combination of a chiral center at C5 and a reactive primary amine is the source of its value. Unsubstituted 2-pyrrolidinone lacks the amino nucleophile required for further derivatization, while positional isomers like 3-aminopyrrolidin-2-one or 4-aminopyrrolidin-2-one present the amine at a different location, altering the geometry of derived ligands and peptide chains [1]. Even a close analog like pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) provides a carboxylic acid handle instead of an amine, directing synthesis toward entirely different product classes .

Quantitative Evidence Guide: Verifiable Differentiation of 5-Aminopyrrolidin-2-one for Procurement Decisions


Enabling Synthesis of Optically Pure Formic Acid Salt for Retro-Inverso Peptides Compared to Pyroglutamic Acid

5-Aminopyrrolidin-2-one was converted to an optically pure formic acid salt, a crucial intermediate for the pyroglutamyl geminal diamino analogue needed in retro-inverso peptides. By contrast, the common chiral pool material L-pyroglutamic acid provides the opposite functional handle (carboxylic acid), requiring additional steps to install an amine at the same position .

Peptidomimetics Chiral Synthesis Retro-Inverso Peptides

Modified Curtius Reaction of Pyroglutamic Acid Produces 5-Alkoxycarbonylamino-2-pyrrolidinones, Route Not Accessible with Simple Pyrrolidinone

The Kosugi et al. (1980) study demonstrates that pyroglutamic acid derivatives undergo a modified Curtius reaction with diphenylphosphoryl azide (DPPA) to yield 5-alkoxycarbonylamino-2-pyrrolidinones in a single step. This produces a protected 5-amino functionality directly. Simple 2-pyrrolidinone without the 5-carboxyl group cannot participate in this reaction, highlighting the need for the specific oxidation state at the C5 position during synthesis [1].

Organic Synthesis Methodology Heterocycle Derivatization Carbamate Synthesis

Physical State and Thermal Stability Profile (mp 103-105 °C, decomp.) Guides Formulation Choices

The reported melting point of 5-aminopyrrolidin-2-one is 103-105 °C with decomposition . Its isomer 1-aminopyrrolidin-2-one (CAS 6837-14-5), by contrast, is described as a liquid or low-melting solid, with a predicted boiling point of 188.6 °C . This difference in physical state has direct implications for purification, storage, and formulation strategy at a scale.

Pre-formulation Solid-State Characterization Compound Storage

Validated Application Scenarios for Procuring 5-Aminopyrrolidin-2-one (CAS 76284-18-9)


Synthesis of Metabolically Stable Retro-Inverso Peptide Analogs

Researchers designing retro-inverso peptides for therapeutic applications require the pyroglutamyl geminal diamino analogue. The optically pure 5-aminopyrrolidin-2-one formic acid salt is the key intermediate to introduce this moiety. This specific structural requirement makes 5-aminopyrrolidin-2-one a mandatory building block over cheaper alternatives like L-pyroglutamic acid, which would lead to the wrong functional group at a critical point in the peptide backbone .

Generation of 5-Carbamate Libraries via Curtius Rearrangement

Medicinal chemistry groups synthesizing libraries of 5-substituted-2-pyrrolidinones can exploit the Curtius rearrangement of pyroglutamic acid derivatives to access diverse 5-alkoxycarbonylamino compounds. This one-step procedure is a distinct advantage of starting from a C5-functionalized pyrrolidinone, as unsubstituted 2-pyrrolidinone cannot undergo this transformation and would require a more complex de novo construction of the heterocyclic core [1].

Solid-Phase Peptide Synthesis (SPPS) Methodology Development

Because 5-aminopyrrolidin-2-one is a crystalline solid with a defined melting point (103-105 °C), it is suited for automated solid-phase synthesizers where stable, weighable solid building blocks are preferred over liquids. Its isomer, 1-aminopyrrolidin-2-one, is a liquid, making the 5-amino isomer the more practical choice for SPPS protocols requiring precise stoichiometry and long-term reagent stability .

Chiral Pool Synthesis of Enantiomerically Pure Pharmaceuticals

For the enantioselective synthesis of complex drug candidates, the availability of both (R)- and (S)-5-aminopyrrolidin-2-one provides a direct entry to stereodefined intermediates. While this application is widely cited, direct comparative data on enantiomeric excess (>ee) from commercial suppliers versus the published synthesis route by Sisto et al. should be requested to ensure the procurement of truly optically pure material, as resolution efficiency can vary between batches .

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